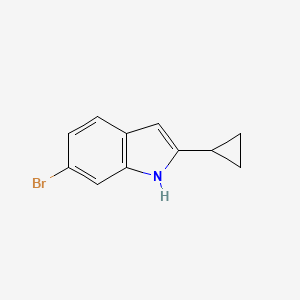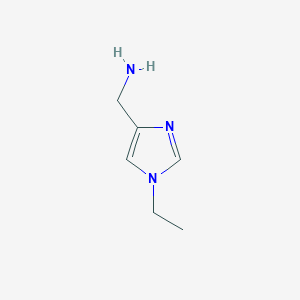
4-chloro-6-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-1H-indole-2-carboxylic acid (CMICA) is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a molecular formula of C9H7ClNO2. CMICA is an important intermediate in the synthesis of a variety of compounds and has been used in research and industrial applications.
Mécanisme D'action
4-chloro-6-methyl-1H-indole-2-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting the activity of COX-2, 4-chloro-6-methyl-1H-indole-2-carboxylic acid can reduce inflammation. 4-chloro-6-methyl-1H-indole-2-carboxylic acid has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX). This enzyme is responsible for the production of leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of 5-LOX, 4-chloro-6-methyl-1H-indole-2-carboxylic acid can reduce inflammation.
Biochemical and Physiological Effects
4-chloro-6-methyl-1H-indole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 4-chloro-6-methyl-1H-indole-2-carboxylic acid has been shown to have antioxidant and anti-cancer effects, as well as to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-chloro-6-methyl-1H-indole-2-carboxylic acid in lab experiments is that it is a relatively inexpensive compound. It is also widely available and can be easily synthesized. The main limitation of using 4-chloro-6-methyl-1H-indole-2-carboxylic acid in lab experiments is that it is a relatively unstable compound and can degrade over time.
Orientations Futures
There are a number of potential future directions for research involving 4-chloro-6-methyl-1H-indole-2-carboxylic acid. These include further exploration of its use as an inhibitor of COX-2 and 5-LOX, as well as its use as an antioxidant and anti-cancer agent. Additionally, further research is needed to determine the mechanism of action of 4-chloro-6-methyl-1H-indole-2-carboxylic acid, as well as its effects on other enzymes and pathways. Finally, further research is needed to determine the optimal conditions for the synthesis of 4-chloro-6-methyl-1H-indole-2-carboxylic acid and its stability in various environments.
Méthodes De Synthèse
4-chloro-6-methyl-1H-indole-2-carboxylic acid can be synthesized through two different methods. The first method involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-methyl-2-nitrobenzene in the presence of sodium hydroxide. The second method involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-methyl-2-nitrobenzene in the presence of pyridine. Both methods result in a white crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
4-chloro-6-methyl-1H-indole-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). It has been used in the synthesis of a number of compounds, including drugs, dyes, and surfactants.
Propriétés
IUPAC Name |
4-chloro-6-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUABXYGVUMVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1h-indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)
![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)





![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)



